2-(Bromomethyl)-3,5-difluoro-pyridine HBr
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Overview
Description
2-(Bromomethyl)-3,5-difluoro-pyridine HBr is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr typically involves the bromination of 3,5-difluoropyridine. One common method is the reaction of 3,5-difluoropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,5-difluoro-pyridine HBr undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,5-difluoropyridine
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: 3,5-difluoropyridine
Scientific Research Applications
2-(Bromomethyl)-3,5-difluoro-pyridine HBr has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms on the pyridine ring enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3,5-dichloro-pyridine HBr
- 2-(Bromomethyl)-3,5-dimethyl-pyridine HBr
- 2-(Bromomethyl)-3,5-difluoro-benzene HBr
Uniqueness
2-(Bromomethyl)-3,5-difluoro-pyridine HBr is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. The fluorine atoms enhance the compound’s electrophilicity, while the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(bromomethyl)-3,5-difluoropyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRMEULHOEZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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